REACTION_CXSMILES
|
C(OC(N[C:9]1[CH2:10][C:11](C(O)=O)=[CH:12][C:13]2[CH:19]=CC(C3C=CC(C(N4CCCC4)=O)=CC=3)=C[C:14]=2[N:15]=1)=O)(C)(C)C.N[OH:37]>>[CH3:12][C:13]([OH:37])([CH3:19])[CH2:14][NH:15][CH2:9][CH2:10][CH3:11]
|
Name
|
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N/C=1/C\C(=C/C2=C(\N1)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2)\C(=O)O
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following examples 115 and 117 were prepared by the procedures
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNCCC)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |